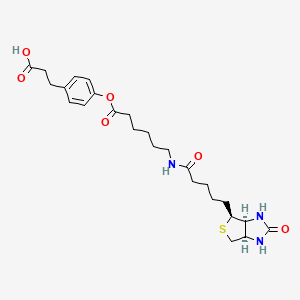

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid

描述

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid is a biotinylated compound widely used in biochemical and biomedical research. It is known for its ability to covalently attach biotin to proteins, peptides, and other biomolecules, facilitating their detection, purification, and analysis. The compound is particularly valuable in proteomics and molecular biology due to its strong affinity for avidin and streptavidin, which are commonly used in various assay systems .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid typically involves the following steps:

Biotinylation: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.

Aminocaproic Acid Coupling: The biotin-NHS ester is then reacted with 6-aminocaproic acid to form N-biotinoyl-6-aminocaproic acid.

Phenylpropionic Acid Coupling: Finally, N-biotinoyl-6-aminocaproic acid is coupled with 3-(4-hydroxyphenyl)propionic acid under appropriate conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. Advanced purification techniques like chromatography are employed to ensure the final product meets the required specifications .

化学反应分析

Types of Reactions

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid undergoes various chemical reactions, including:

Esterification: Formation of esters with alcohols.

Amidation: Formation of amides with amines.

Hydrolysis: Breakdown of ester and amide bonds in the presence of water or acids/bases.

Common Reagents and Conditions

Esterification: Typically involves alcohols and acid catalysts.

Amidation: Requires amines and coupling reagents like carbodiimides.

Hydrolysis: Conducted under acidic or basic conditions.

Major Products

Esterification: Produces esters.

Amidation: Produces amides.

Hydrolysis: Yields biotin, aminocaproic acid, and phenylpropionic acid derivatives.

科学研究应用

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid has numerous applications in scientific research:

Proteomics: Used for labeling and detecting proteins in various assays.

Molecular Biology: Facilitates the study of protein-protein interactions and cellular processes.

Medicine: Employed in diagnostic assays and therapeutic research.

Industry: Utilized in the development of biosensors and other analytical tools.

作用机制

The compound exerts its effects through the biotin-avidin/streptavidin interaction. Biotinylated molecules bind strongly to avidin or streptavidin, allowing for their detection, purification, and analysis. This interaction is highly specific and robust, making it a valuable tool in various biochemical applications .

相似化合物的比较

Similar Compounds

Biotinylated Lysine: Another biotinylated compound used for protein labeling.

Biotinylated Glutamic Acid: Used in similar applications but with different linker chemistry.

Biotinylated Cysteine: Offers thiol-reactive labeling capabilities.

Uniqueness

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid is unique due to its specific linker chemistry, which provides optimal spacing and flexibility for biotinylation. This enhances its binding efficiency and versatility in various applications compared to other biotinylated compounds .

生物活性

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic acid, also known by its CAS number 83592-10-3, is a biotinylated phenylpropionic acid derivative. This compound is notable for its potential applications in biochemistry and molecular biology, particularly in the covalent attachment of biotin to proteins, which facilitates various biochemical assays and studies.

- Molecular Formula : C25H35N3O6S

- Molecular Weight : 505.63 g/mol

- Structure : The compound features a phenylpropionic acid backbone with a biotin moiety attached through a cleavable linker, allowing for specific interactions with proteins.

The biological activity of this compound primarily revolves around its ability to form stable covalent bonds with proteins. The biotin moiety allows for high-affinity binding to avidin or streptavidin, which is widely used in various biochemical applications such as:

- Protein purification

- Detection assays (e.g., ELISA)

- Targeted drug delivery systems

1. Protein Labeling and Detection

The biotinylation capability of this compound has been extensively utilized in labeling proteins for detection purposes. The high affinity between biotin and avidin/streptavidin allows for sensitive detection methods in various assays.

2. Cellular Uptake Studies

Research indicates that compounds like this can be used to study cellular uptake mechanisms. By attaching fluorescent tags to biotinylated proteins, researchers can visualize and quantify how cells internalize these proteins.

3. Therapeutic Applications

Biotinylated compounds are being explored for therapeutic applications, particularly in targeted therapies where specific proteins are modulated via biotin-streptavidin interactions. This approach can enhance the specificity of drug delivery systems.

Case Study 1: Protein Purification

A study demonstrated the use of biotinylated proteins in affinity chromatography, where the target protein was effectively purified using streptavidin-coated beads. The efficiency of purification was significantly higher compared to non-biotinylated counterparts, highlighting the utility of this compound in protein research.

Case Study 2: In Vivo Imaging

Another application involved using biotinylated imaging agents in animal models. The compound facilitated the tracking of specific cellular populations through biotin-streptavidin interactions, providing insights into cellular dynamics in real-time.

Comparative Table of Biological Activities

属性

IUPAC Name |

3-[4-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoyloxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N3O6S/c29-21(7-4-3-6-20-24-19(16-35-20)27-25(33)28-24)26-15-5-1-2-8-23(32)34-18-12-9-17(10-13-18)11-14-22(30)31/h9-10,12-13,19-20,24H,1-8,11,14-16H2,(H,26,29)(H,30,31)(H2,27,28,33)/t19-,20-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOTNIMUKQVRCGZ-SKPFHBQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)OC3=CC=C(C=C3)CCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)OC3=CC=C(C=C3)CCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652474 | |

| Record name | 3-(4-{[6-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]oxy}phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83592-10-3 | |

| Record name | 3-(4-{[6-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]oxy}phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。